2-Bromo-1-chlorocyclohepta-1,3,5-triene

Catalog No.
S15117530
CAS No.
62187-25-1
M.F
C7H6BrCl
M. Wt
205.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-chlorocyclohepta-1,3,5-triene

CAS Number

62187-25-1

Product Name

2-Bromo-1-chlorocyclohepta-1,3,5-triene

IUPAC Name

2-bromo-1-chlorocyclohepta-1,3,5-triene

Molecular Formula

C7H6BrCl

Molecular Weight

205.48 g/mol

InChI

InChI=1S/C7H6BrCl/c8-6-4-2-1-3-5-7(6)9/h1-4H,5H2

InChI Key

SFSNIUKVODVRPW-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC(=C1Cl)Br

2-Bromo-1-chlorocyclohepta-1,3,5-triene is an organic compound characterized by the molecular formula C7H6BrClC_7H_6BrCl. It is a derivative of cycloheptatriene, which consists of a seven-membered carbon ring containing three double bonds. The presence of bromine and chlorine substituents contributes to its unique chemical properties and reactivity, making it a compound of interest in organic chemistry and materials science .

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by various nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
  • Oxidation Reactions: This compound can be oxidized to yield cycloheptatrienone derivatives, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction Reactions: Reduction processes can convert this compound into cycloheptane derivatives .

The synthesis of 2-Bromo-1-chlorocyclohepta-1,3,5-triene typically involves the halogenation of cycloheptatriene. A common method includes:

  • Halogenation Reaction: Cycloheptatriene is reacted with bromine and chlorine in an inert solvent like carbon tetrachloride or chloroform.
  • Controlled Conditions: The reaction is conducted under low-temperature conditions to minimize side reactions and ensure selective halogenation .

2-Bromo-1-chlorocyclohepta-1,3,5-triene has various applications in scientific research:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: The compound is investigated for its potential use in pharmaceutical development.
  • Material Science: It is utilized in creating novel materials with unique properties due to its reactive nature .

The interaction studies involving 2-Bromo-1-chlorocyclohepta-1,3,5-triene focus on its reactivity towards nucleophiles and electrophiles. The presence of halogen atoms enhances its reactivity, allowing it to participate in various chemical transformations. Specific molecular targets and pathways depend on the reaction conditions and reagents employed during experiments .

2-Bromo-1-chlorocyclohepta-1,3,5-triene can be compared with several similar halogenated cycloheptatriene derivatives:

Compound NameStructureUnique Features
2-Bromo-1-fluorocyclohepta-1,3,5-trieneContains fluorine instead of chlorineExhibits different reactivity due to the electronegativity of fluorine
2-Chloro-1-iodocyclohepta-1,3,5-trieneContains iodine instead of brominePotentially different biological activity due to iodine's larger atomic size
2,3-Dibromocyclohepta-1,3,5-trieneContains two bromine atomsIncreased reactivity due to multiple halogen substituents

These compounds share similar structural characteristics but differ in their specific chemical properties and potential applications .

XLogP3

3.4

Exact Mass

203.93414 g/mol

Monoisotopic Mass

203.93414 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-11

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